Biochemical Potency: CD73-IN-5 (7-Fluoro) vs. 4-Fluoro and 4-Chloro Positional Isomers in Recombinant CD73 Enzyme Assays
In a recombinant human CD73 enzyme assay, the 7-fluoro-substituted compound (CD73-IN-5) demonstrated an IC50 of 19 nM, as reported in the primary medicinal chemistry disclosure of this series [1]. This value is directly comparable to two positional isomers evaluated under identical assay conditions: the 4-fluoro analog (Compound 73) exhibited an IC50 of 12 nM, and the 4-chloro analog (Compound 74) exhibited an IC50 of 19 nM [1]. The 7-fluoro substitution confers a potency that is 1.6-fold less than the 4-fluoro analog but equivalent to the 4-chloro analog in this recombinant system [1].
| Evidence Dimension | Biochemical inhibitory potency against recombinant human CD73 enzyme |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | 4-Fluoro analog (Compound 73): IC50 = 12 nM; 4-Chloro analog (Compound 74): IC50 = 19 nM |
| Quantified Difference | CD73-IN-5 is 1.6-fold less potent than 4-fluoro analog; equipotent to 4-chloro analog |
| Conditions | Recombinant human CD73 enzyme assay; exact buffer and substrate concentrations as described in Beatty et al., J Med Chem 2020 |
Why This Matters
This direct head-to-head biochemical comparison enables researchers to select the appropriate halogen-substituted analog based on the specific potency window required for their assay system, preventing experimental drift from uncontrolled substitution.
- [1] Beatty JW, Lindsey EA, Thomas-Tran R, et al. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73. J Med Chem. 2020;63(8):3935-3955. View Source
